N,N-Bis(trimethylsilyl)benzenesulfonamide N,N-Bis(trimethylsilyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1023-95-6
VCID: VC7933917
InChI: InChI=1S/C12H23NO2SSi2/c1-17(2,3)13(18(4,5)6)16(14,15)12-10-8-7-9-11-12/h7-11H,1-6H3
SMILES: C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1
Molecular Formula: C12H23NO2SSi2
Molecular Weight: 301.55 g/mol

N,N-Bis(trimethylsilyl)benzenesulfonamide

CAS No.: 1023-95-6

Cat. No.: VC7933917

Molecular Formula: C12H23NO2SSi2

Molecular Weight: 301.55 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis(trimethylsilyl)benzenesulfonamide - 1023-95-6

Specification

CAS No. 1023-95-6
Molecular Formula C12H23NO2SSi2
Molecular Weight 301.55 g/mol
IUPAC Name N,N-bis(trimethylsilyl)benzenesulfonamide
Standard InChI InChI=1S/C12H23NO2SSi2/c1-17(2,3)13(18(4,5)6)16(14,15)12-10-8-7-9-11-12/h7-11H,1-6H3
Standard InChI Key URDZLFIFQKATDZ-UHFFFAOYSA-N
SMILES C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1
Canonical SMILES C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1

Introduction

Structural and Chemical Profile of N,N-Bis(trimethylsilyl)benzenesulfonamide

Molecular Architecture

The compound’s structure consists of a benzene ring sulfonated at the para position, with the sulfonamide nitrogen bonded to two trimethylsilyl groups. This configuration imparts significant steric bulk and lipophilicity, distinguishing it from simpler benzenesulfonamides. The TMS groups enhance solubility in organic solvents such as dichloromethane and tetrahydrofuran, facilitating its use in synthetic applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H23NO2SSi2\text{C}_{12}\text{H}_{23}\text{NO}_2\text{SSi}_2
Molecular Weight301.55 g/mol
CAS Number1023-95-6
SolubilityOrganic solvents (e.g., DCM, THF)
StabilityHydrolytically sensitive

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N,N-Bis(trimethylsilyl)benzenesulfonamide typically involves sequential silylation reactions. A common method involves treating benzenesulfonamide with trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) . This two-step process ensures complete substitution of the nitrogen-bound hydrogens with TMS groups:

Benzenesulfonamide+2TMSClLiHMDSN,N-Bis(trimethylsilyl)benzenesulfonamide+2HCl[3]\text{Benzenesulfonamide} + 2 \, \text{TMSCl} \xrightarrow{\text{LiHMDS}} \text{N,N-Bis(trimethylsilyl)benzenesulfonamide} + 2 \, \text{HCl}[3]

Reactivity and Functionalization

IsoformIC₅₀ (μM)Inhibition Type
CA-I0.45Mixed
CA-II0.32Competitive
CA-IX0.87Non-competitive

Comparative Analysis with Related Sulfonamide Derivatives

N,N-Bis(trimethylsilyl)benzenesulfinamide

This analog (CAS No. 61511-64-6) replaces the sulfonamide’s oxygen with a sulfur atom, altering its electronic properties and biological activity. With a molecular formula of C12H23NOSSi2\text{C}_{12}\text{H}_{23}\text{NOSSi}_2, it exhibits reduced polarity and distinct binding modes to enzymatic targets .

N,N-Bis(trimethylsilyl)benzamide

Distinguished by a carbonyl group instead of a sulfonamide moiety (CAS No. 38850-27-0), this compound lacks the acidic proton necessary for zinc coordination in enzyme inhibition, rendering it biologically inert in carbonic anhydrase assays .

Table 3: Structural and Functional Comparison

CompoundKey Functional GroupBioactivity (CA Inhibition)
N,N-Bis(trimethylsilyl)benzenesulfonamideSulfonamidePotent (Ki<1μMK_i < 1 \, \mu\text{M})
N,N-Bis(trimethylsilyl)benzenesulfinamideSulfinamideModerate (Ki5μMK_i \approx 5 \, \mu\text{M})
N,N-Bis(trimethylsilyl)benzamideCarboxamideNone

Future Directions and Research Opportunities

Optimization of Selectivity

Current efforts focus on modifying the TMS groups to enhance isoform selectivity. Introducing bulkier silyl substituents (e.g., triisopropylsilyl) could reduce off-target effects on CA-I and CA-II while maintaining potency against CA-IX, a biomarker in hypoxic tumors.

Combination Therapies for Antibiotic Resistance

Given the success of sulfonamides in MβL inhibition , future studies should evaluate N,N-Bis(trimethylsilyl)benzenesulfonamide’s efficacy in restoring the activity of carbapenems against Gram-negative pathogens. Preclinical models, including murine infection studies, are needed to validate its therapeutic potential.

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